![molecular formula C18H16N2O2S B2569415 3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380060-93-3](/img/structure/B2569415.png)
3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, including the formation of the benzothiophene core, the azetidine ring, and the final coupling with the pyridine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring contributes to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Shares the benzothiophene core but lacks the azetidine and pyridine rings.
Azetidine-3-carboxylic acid: Contains the azetidine ring but does not have the benzothiophene or pyridine moieties.
Pyridine-3-carboxylic acid: Features the pyridine ring but lacks the benzothiophene and azetidine components.
Uniqueness
3-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(17-8-14-4-1-2-6-16(14)23-17)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQKBWNXESTTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
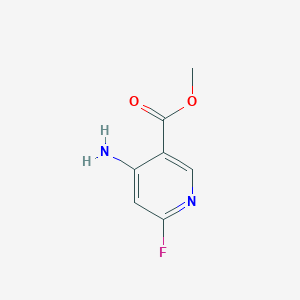
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2569334.png)


![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
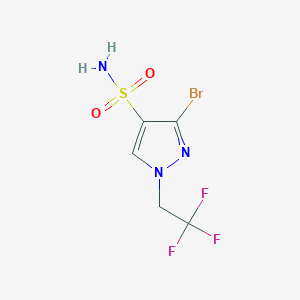
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
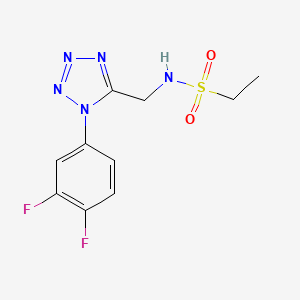
![4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2569347.png)
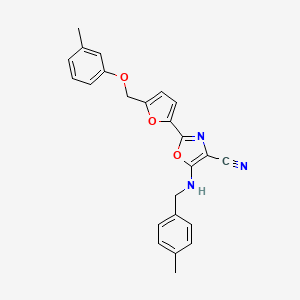
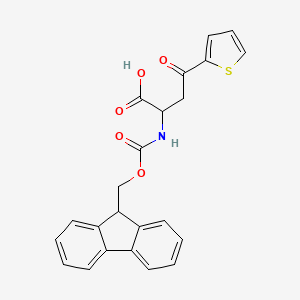
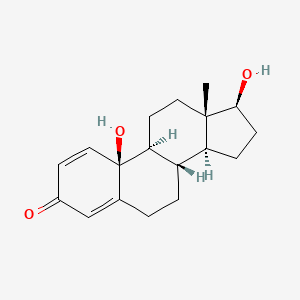
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
